![molecular formula C20H24N4O3 B2744580 N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954070-35-0](/img/structure/B2744580.png)
N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
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Description
N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, also known as ADOX, is a chemical compound that has been widely used in scientific research. ADOX is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a crucial role in the metabolism of S-adenosylmethionine (SAM), a major methyl donor in the body. Inhibition of SAHH by ADOX leads to the accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases. ADOX has been used as a tool compound to investigate the role of SAHH in various biological processes, including epigenetic regulation, cancer, and viral infections.
Scientific Research Applications
Structural and Chemical Properties
One study focused on Structural Investigations of derivatives closely related to N1-(3-acetamidophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide. The research highlighted the synthesis and crystal structures of compounds like N-(p-dimethylaminophenyl)-α-(3acetamido-4-nitrophenyl)nitrone and 3-acetamido-4-nitrobenzylpyridinium bromide. These compounds exhibit interesting intramolecular and intermolecular hydrogen bonding, which stabilizes their crystal structures, providing insights into their chemical behavior and potential applications in materials science or pharmaceutical development (Rusek et al., 2001).
Synthesis Methods
Another aspect of research on this compound involves Innovative Synthesis Techniques . For instance, studies have been conducted on the acetic acid-accelerated visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives. This approach highlights a significant advancement in chemical synthesis, offering a more efficient method for modifying compounds, potentially impacting the manufacture of pharmaceuticals or fine chemicals (Wu et al., 2017).
Applications in Organic Synthesis
Amide Formation Techniques represent another area of application. Research into decarboxylative condensation of hydroxylamines and α-ketoacids for amide bond formation provides a new pathway for creating complex organic molecules, including those similar to this compound. This methodology could have broad implications for the synthesis of bioactive compounds or materials science (Ju et al., 2011).
Potential Therapeutic Applications
Research into Anticancer, Anti-Inflammatory, and Analgesic Activities of similar compounds, such as synthesized 2-(Substituted phenoxy) Acetamide Derivatives, has shown promising results. These compounds have been evaluated for their bioactivities, suggesting potential therapeutic applications for related chemical structures in treating various diseases (Rani et al., 2014).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14(25)22-16-5-4-6-17(13-16)23-20(27)19(26)21-12-11-15-7-9-18(10-8-15)24(2)3/h4-10,13H,11-12H2,1-3H3,(H,21,26)(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDGTEGMVLYSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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